

CAS number 6857-34-7 chemical properties and structure

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Compound of Interest

Compound Name: 4-Phenyl-1H-imidazole-2-thiol

Cat. No.: B1349192

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An In-Depth Technical Guide on 2-Mercapto-4-phenylimidazole (CAS 6857-34-7)

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological activities of 2-Mercapto-4-phenylimidazole (also known as **4-Phenyl-1H-imidazole-2-thiol**), bearing the CAS number 6857-34-7. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Properties and Structure

2-Mercapto-4-phenylimidazole is an organic compound featuring a phenyl-substituted imidazole ring with a thiol group. This unique structure imparts specific chemical and physical properties that are of interest in various research and development applications.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Mercapto-4-phenylimidazole is presented in the table below.

Property	Value	Source
CAS Number	6857-34-7	[1][2][3][4]
Molecular Formula	C ₉ H ₈ N ₂ S	[1][2][3]
Molecular Weight	176.24 g/mol	[2][3]
IUPAC Name	4-phenyl-1,3-dihydroimidazole-2-thione	[3]
Synonyms	2-Mercapto-4-phenyl-1H-imidazole, 4-Phenyl-1H-imidazole-2-thiol, 4-Phenyl-2-imidazolethiol	[1]
Appearance	Solid	[1]
Melting Point	269-274 °C	[4]
Solubility	Soluble in polar solvents.[1] Experimental data shows solubility to be >26.4 µg/mL at pH 7.4.	[1][3]
InChI Key	ISOLPDRTYOTMTO-UHFFFAOYSA-N	[1]
SMILES	<chem>S=C1NC(=CN1)C2=CC=CC=C2</chem>	[1]

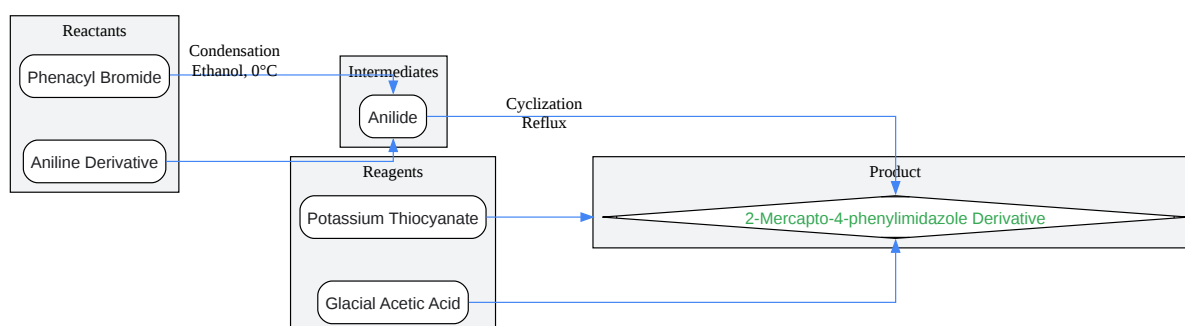
Chemical Structure

The chemical structure of 2-Mercapto-4-phenylimidazole consists of a five-membered imidazole ring substituted with a phenyl group at the 4-position and a thiol group at the 2-position. The thiol group can exist in a tautomeric form as a thione.

Synthesis and Experimental Protocols

General Synthesis Workflow

A general method for the synthesis of 1-aryl-2-mercapto-4-phenylimidazoles, a class of compounds that includes CAS 6857-34-7, has been described. The workflow involves the condensation of phenacyl bromide with an aniline derivative, followed by reaction with potassium thiocyanate.



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A generalized synthesis workflow for 2-mercapto-4-phenylimidazole derivatives.

Experimental Protocol for Synthesis

The following is a generalized experimental protocol for the synthesis of 1-aryl-2-mercapto-4-phenylimidazoles:

- **Anilide Formation:** Phenacyl bromide is condensed with an equimolar amount of the desired aniline derivative in ethanol at 0°C.
- **Cyclization:** The resulting anilide (0.01M) is refluxed for 1 hour with potassium thiocyanate (0.01M) in glacial acetic acid.
- **Isolation:** The reaction mixture is then poured into cold water with stirring.

- **Purification:** The solid product that separates out is filtered, washed thoroughly with water, and recrystallized from ethanol.

Potential Biological Activities and Signaling Pathways

Based on studies of structurally related imidazole-thiol compounds, 2-Mercapto-4-phenylimidazole is predicted to exhibit several biological activities, including antioxidant effects, tyrosinase inhibition, and modulation of the Hedgehog signaling pathway.

Antioxidant Activity

The thiol group in 2-Mercapto-4-phenylimidazole can donate a hydrogen atom or an electron, making it a potential antioxidant capable of scavenging free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

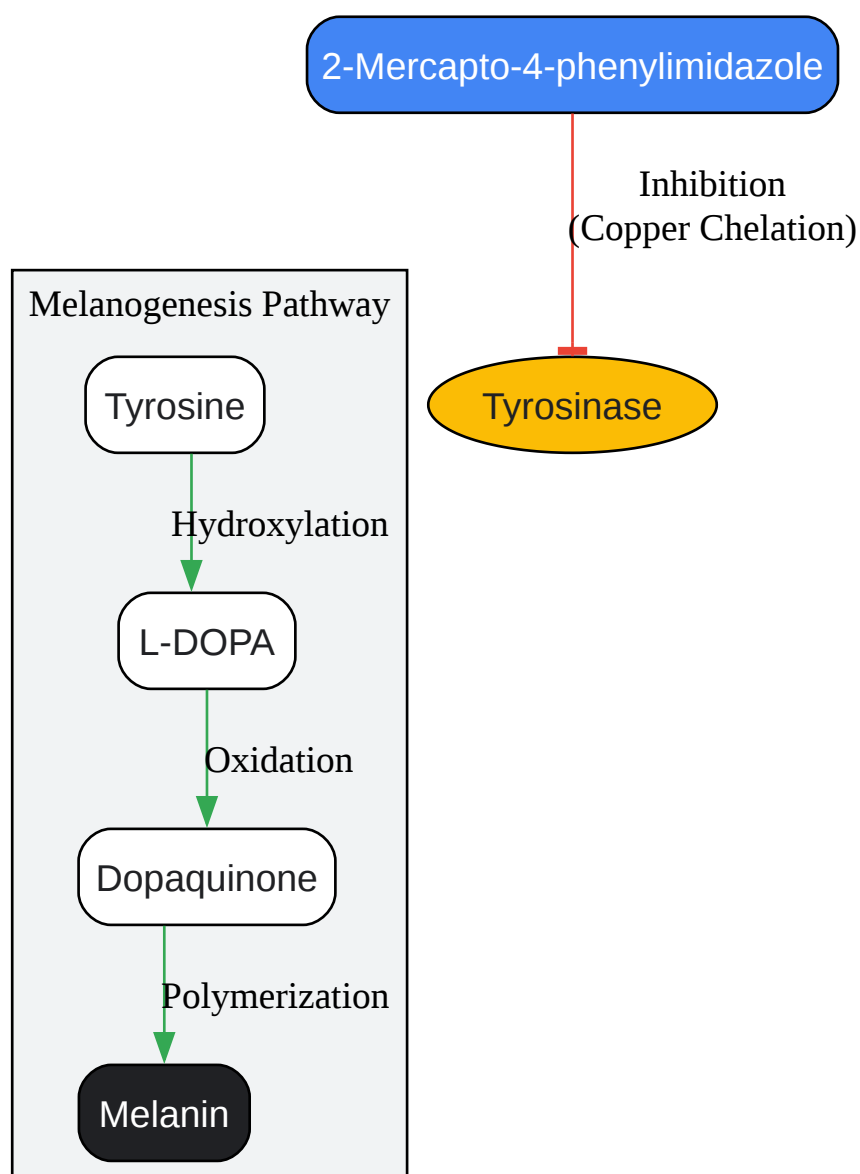
A common method to assess antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

- **Preparation of Solutions:** A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol or ethanol). A fresh solution of DPPH in the same solvent is also prepared.
- **Reaction Mixture:** An aliquot of the test compound solution is mixed with the DPPH solution in a cuvette or a 96-well plate.
- **Incubation:** The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
- **Measurement:** The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
- **Calculation:** The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). Ascorbic acid is often used as a positive control.

Tyrosinase Inhibition

Mercapto-imidazole derivatives have been shown to inhibit tyrosinase, a key enzyme in melanin synthesis. This suggests that 2-Mercapto-4-phenylimidazole could be a potential agent for hyperpigmentation disorders. The proposed mechanism involves the chelation of copper ions in the active site of the enzyme by the thiol group.

Signaling Pathway: Melanogenesis Inhibition



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Proposed mechanism of tyrosinase inhibition by 2-Mercapto-4-phenylimidazole.

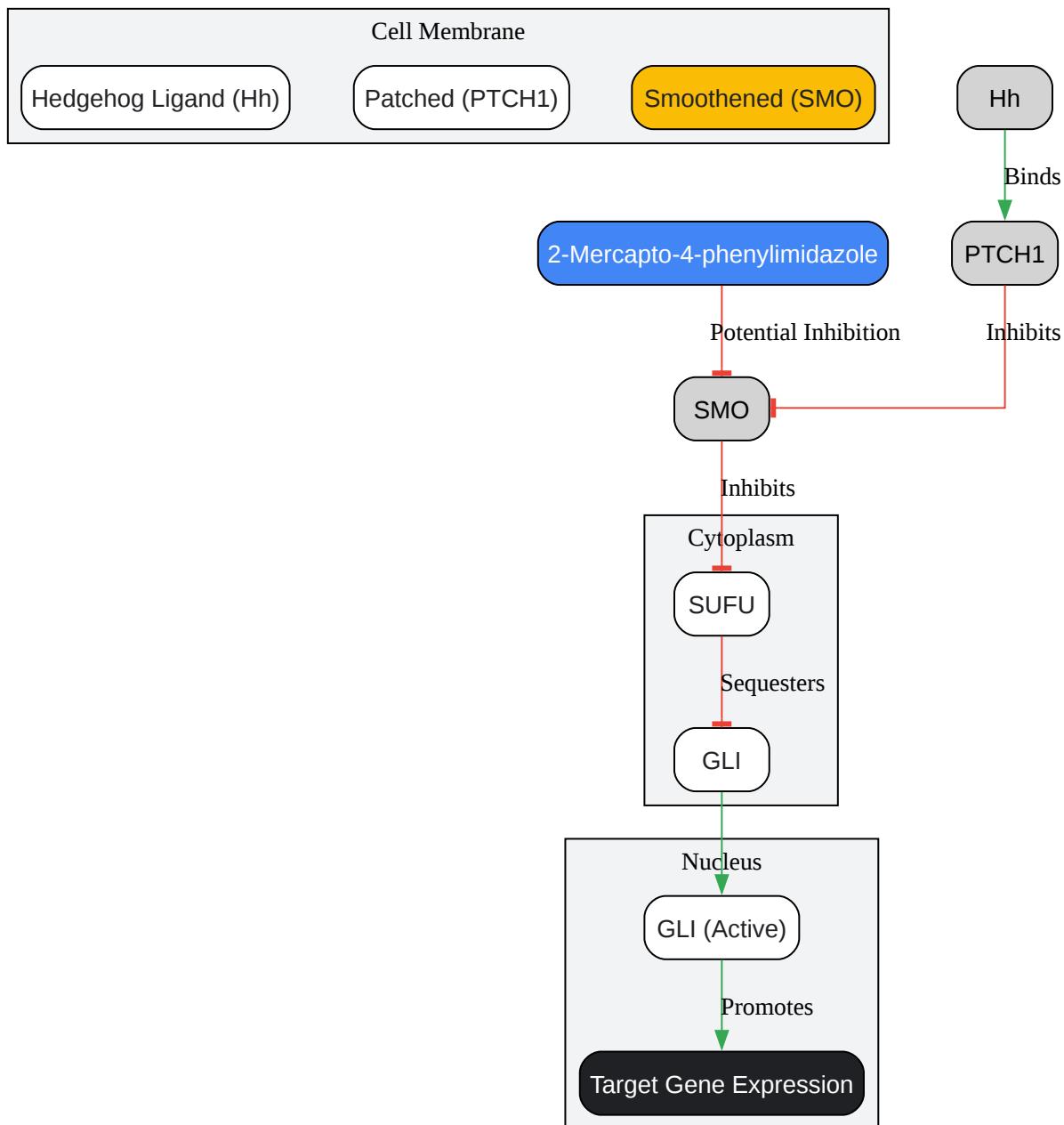
Experimental Protocol: Tyrosinase Inhibition Assay

- **Enzyme and Substrate Preparation:** A solution of mushroom tyrosinase and a solution of L-DOPA (as the substrate) are prepared in a phosphate buffer (pH 6.8).
- **Assay Mixture:** The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the buffer in a 96-well plate. The tyrosinase solution is then added, and the mixture is pre-incubated.
- **Reaction Initiation:** The reaction is initiated by adding the L-DOPA solution.
- **Measurement:** The formation of dopachrome is monitored by measuring the absorbance at approximately 475-492 nm at regular intervals.
- **Analysis:** The rate of reaction is determined, and the percentage of inhibition is calculated by comparing the rate in the presence of the inhibitor to the rate of the uninhibited enzyme. Kojic acid is commonly used as a positive control.

Hedgehog Signaling Pathway Inhibition

Derivatives of 2-mercaptobenzimidazole have been identified as inhibitors of the Hedgehog (Hh) signaling pathway, which is crucial in embryonic development and is implicated in some cancers. These compounds are thought to act on Smoothened (SMO), a key protein in the pathway.

Signaling Pathway: Hedgehog Pathway Modulation



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Hypothesized inhibition of the Hedgehog signaling pathway by 2-Mercapto-4-phenylimidazole.

Experimental Protocol: Luciferase Reporter Assay for Hedgehog Signaling

- **Cell Culture:** A cell line engineered to express a Gli-responsive luciferase reporter (e.g., Shh-LIGHT2 cells) is cultured under standard conditions.
- **Treatment:** Cells are treated with a Hedgehog pathway agonist (e.g., SAG or Purmorphamine) in the presence or absence of varying concentrations of the test compound.
- **Incubation:** The cells are incubated for a period sufficient to allow for pathway activation and reporter gene expression (e.g., 24-48 hours).
- **Luciferase Assay:** The cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's protocol for the specific luciferase assay reagent.
- **Analysis:** The luciferase signal is normalized to a measure of cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate viability assay). The inhibitory effect of the compound is determined by the reduction in the agonist-induced luciferase activity.

Conclusion

2-Mercapto-4-phenylimidazole (CAS 6857-34-7) is a versatile molecule with a range of interesting chemical properties. While direct experimental data on its biological activities are limited, its structural similarity to known bioactive compounds suggests its potential as an antioxidant, a tyrosinase inhibitor, and a modulator of the Hedgehog signaling pathway. The experimental protocols and pathway diagrams provided in this guide offer a framework for further investigation into the therapeutic and industrial applications of this compound. Further research is warranted to fully elucidate its biological functions and potential for drug development.

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